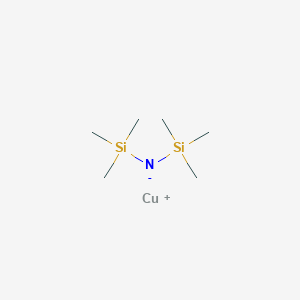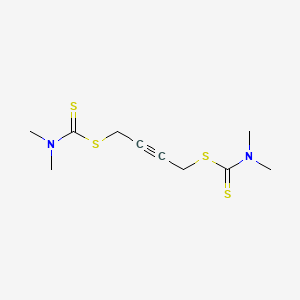
Carbamic acid, bis(N,N-dimethyldithio-, 2-butynylene ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, bis(N,N-dimethyldithio-, 2-butynylene ester): is a chemical compound known for its unique structure and properties. It belongs to the class of carbamic acids and esters, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, bis(N,N-dimethyldithio-, 2-butynylene ester) typically involves the reaction of carbamoyl chlorides with alcohols. This reaction can be carried out under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct . Another method involves the addition of alcohols to isocyanates, which also yields carbamates .
Industrial Production Methods: Industrial production of carbamic acid esters often employs phosgene-free methods due to the hazardous nature of phosgene. One such method involves the reaction of dimethyl carbonate with amines in a continuous flow system . This method is advantageous as it avoids the direct manipulation of sensitive reactants and provides high yields of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Carbamic acid, bis(N,N-dimethyldithio-, 2-butynylene ester) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Amines, alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, bis(N,N-dimethyldithio-, 2-butynylene ester) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Studied for its potential use in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as an antifungal or antibacterial agent.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of carbamic acid, bis(N,N-dimethyldithio-, 2-butynylene ester) involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity . This interaction is often mediated by the carbamate functional group, which can undergo hydrolysis to release the active species.
Vergleich Mit ähnlichen Verbindungen
- Carbamic acid, dimethyldithio-, 2-aminoethyl ester
- Carbamodithioic acid, dimethyl-, methyl ester
Comparison: Carbamic acid, bis(N,N-dimethyldithio-, 2-butynylene ester) is unique due to its specific ester linkage and the presence of a butynylene group. This structural feature imparts distinct chemical and physical properties compared to other carbamic acid derivatives. For example, the butynylene group can influence the compound’s reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
63580-26-7 |
|---|---|
Molekularformel |
C10H16N2S4 |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
4-(dimethylcarbamothioylsulfanyl)but-2-ynyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C10H16N2S4/c1-11(2)9(13)15-7-5-6-8-16-10(14)12(3)4/h7-8H2,1-4H3 |
InChI-Schlüssel |
ZZKMEFLNROQYQS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=S)SCC#CCSC(=S)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


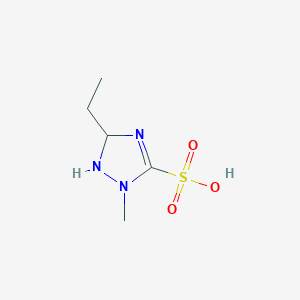
![Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate](/img/structure/B14493837.png)

![2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid](/img/structure/B14493865.png)


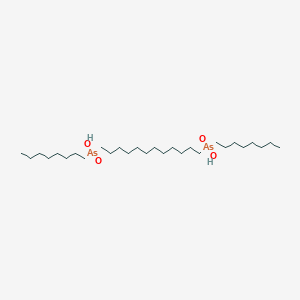


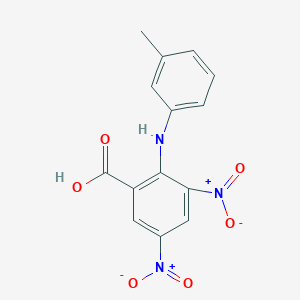
![6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14493909.png)

